5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde

Physical organic chemistry Thermodynamics Purification

Select this compound for its unique orthogonal reactivity: the 5-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira), while the 2-aldehyde anchors diverse amine motifs via reductive amination. The 3-methoxy group modulates pyrrole electronics for regioselective derivatization. Essential for kinase-focused library synthesis, late-stage API functionalization, and bifunctional probe assembly where simpler pyrrole-2-carbaldehydes fall short. Ideal for process R&D and medicinal chemistry scaffold exploration.

Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
Cat. No. B6646578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Molecular FormulaC6H6BrNO2
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCOC1=C(NC(=C1)Br)C=O
InChIInChI=1S/C6H6BrNO2/c1-10-5-2-6(7)8-4(5)3-9/h2-3,8H,1H3
InChIKeyKZPPJJDZYATJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde: A Key Halogenated Heterocyclic Building Block for Precision Synthesis


5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (CAS: 803712-69-8) is a heterocyclic organic compound characterized by a pyrrole core substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and a reactive aldehyde group at the 2-position . With a molecular formula of C6H6BrNO2 and a molecular weight of 204.02 g/mol, this compound is primarily utilized as a versatile and functionalized building block in organic and medicinal chemistry [REFS-1, REFS-2]. Its distinct combination of functional groups enables orthogonal reactivity, making it a strategic intermediate for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical candidates and advanced materials .

Why 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde Cannot Be Readily Replaced by Unhalogenated or Non-Methoxylated Pyrrole Analogs


Substituting 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde with simpler pyrrole-2-carbaldehyde analogs is not straightforward due to the profound and predictable impact of its specific substitution pattern on both physicochemical properties and chemical reactivity . The presence of the 5-bromo substituent introduces a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which is absent in non-halogenated analogs [1]. Conversely, the 3-methoxy group exerts a strong electronic influence on the pyrrole ring, affecting the reactivity of the aldehyde group and the regioselectivity of electrophilic aromatic substitutions compared to analogs lacking this moiety [REFS-1, REFS-3]. The following quantitative evidence details these specific points of differentiation, which are crucial for informed scientific selection.

Quantitative Differentiation Evidence for 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde Versus Key Analogs


Boiling Point Elevation: Impact of 5-Bromo Substitution on Physical Properties

The introduction of a bromine atom at the 5-position of the pyrrole ring significantly increases the boiling point compared to its non-brominated counterpart. This change directly impacts purification strategies and handling. The predicted boiling point for 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is 321.0 °C, whereas the non-brominated analog, 3-methoxy-1H-pyrrole-2-carbaldehyde, has a predicted boiling point of 274.6 °C [REFS-1, REFS-2].

Physical organic chemistry Thermodynamics Purification

Density and Mass Increase: Direct Effects of Bromine Atom Substitution

The presence of a heavy bromine atom in 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde results in a significantly higher density compared to its non-halogenated analog. The predicted density is 1.705 g/cm³, which is substantially greater than the 1.2 g/cm³ predicted for 3-methoxy-1H-pyrrole-2-carbaldehyde [REFS-1, REFS-2]. The molecular weight also differs markedly (204.02 vs. 125.13 g/mol) [REFS-3, REFS-4].

Physical chemistry Analytical chemistry Material properties

Enhanced pKa and Hydrogen Bonding: The Electronic Influence of the Methoxy Group

The 3-methoxy group in 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde modulates the electronic properties of the pyrrole ring, leading to a distinct pKa for the N-H proton. This compound has a predicted pKa of 13.70 . While a direct comparative pKa value for the non-methoxylated analog (5-bromo-1H-pyrrole-2-carbaldehyde) was not identified in the accessible sources, the presence of the electron-donating methoxy group is a well-established structural feature that increases electron density on the ring, thereby affecting the acidity of the N-H proton and the compound's hydrogen-bonding capacity as both a donor and acceptor.

Physical organic chemistry Medicinal chemistry Property prediction

Synthetic Versatility: Orthogonal Reactivity Enabled by the 5-Bromo and 2-Aldehyde Motifs

The unique value of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde lies in its capacity for orthogonal chemical transformations. The 5-bromo substituent serves as a specific site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1]. This is a reactivity not available to its non-halogenated analog, 3-methoxy-1H-pyrrole-2-carbaldehyde, which could only undergo modifications at the aldehyde or ring positions with less selective and harsher conditions. Simultaneously, the 2-aldehyde group can be independently manipulated via condensation, reduction, or reductive amination to create further molecular diversity. This dual reactivity makes the compound a far more strategic and versatile building block for generating complex libraries.

Organic synthesis Cross-coupling Medicinal chemistry

High-Value Research and Procurement Scenarios for 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde


Medicinal Chemistry: Parallel Synthesis of Focused Kinase Inhibitor Libraries

This compound is an ideal core scaffold for the rapid synthesis of focused libraries targeting the ATP-binding pocket of kinases. The 2-aldehyde serves as a reactive anchor for introducing diverse amine-bearing 'hinge-binding' motifs via reductive amination. Simultaneously, the 5-bromo substituent enables parallel diversification through Suzuki-Miyaura cross-coupling, allowing for the systematic exploration of chemical space in the 'hydrophobic back pocket' or 'solvent-exposed region' of the target kinase . This orthogonal approach maximizes the generation of novel chemical matter for structure-activity relationship (SAR) studies, a key advantage supported by the compound's dual-reactivity profile.

Process Chemistry: Synthesis of Advanced Pharmaceutical Intermediates (APIs)

In the multistep synthesis of Active Pharmaceutical Ingredients (APIs), 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a critical late-stage intermediate for introducing complex heteroaromatic moieties. The high predicted density and boiling point of the compound, while impacting purification, also make it a stable, non-volatile solid that can be handled in large-scale synthesis . Its use in cross-coupling reactions to form key carbon-carbon bonds is a robust and scalable transformation, making it a valuable, albeit specialized, commodity for process R&D departments in the pharmaceutical industry [1].

Chemical Biology: Development of Functionalized Probes for Target Identification

The orthogonal functionality of this pyrrole derivative allows for the creation of bifunctional probe molecules. The aldehyde can be used to attach a recognition element for a specific protein target, while the 5-bromo group can be subsequently functionalized with a reporter tag (e.g., biotin, fluorophore) or a photoaffinity label via a two-step sequence that avoids protecting group manipulations . This precise control over chemical derivatization is essential for generating homogeneous probes for pull-down assays or cellular imaging studies, a capability not possible with simpler pyrrole-2-carbaldehyde analogs.

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